molecular formula C15H14FN5O B7468115 N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide

N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide

Cat. No. B7468115
M. Wt: 299.30 g/mol
InChI Key: AXPHYOTWCCVBSB-UHFFFAOYSA-N
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Description

N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is a potent inhibitor of certain enzymes and has shown promising results in several preclinical studies.

Mechanism of Action

The mechanism of action of N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide involves the inhibition of certain enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes play a crucial role in various biological processes, including gene expression, DNA repair, and cell cycle regulation. Inhibition of these enzymes can lead to changes in gene expression and cellular processes, making this compound a potential therapeutic agent for several diseases.
Biochemical and Physiological Effects:
N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide is its potent inhibitory activity against certain enzymes. This makes it an attractive candidate for drug discovery programs and biochemical studies. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide. One of the primary directions is the development of new drugs based on this compound. Its potent inhibitory activity against certain enzymes makes it an attractive candidate for the treatment of several diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Another future direction is the study of the compound's mechanism of action and its biochemical and physiological effects. Further research is needed to understand the compound's interaction with specific enzymes and its effects on cellular processes.
Conclusion:
In conclusion, N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide is a novel compound with several potential applications in scientific research. Its potent inhibitory activity against certain enzymes makes it an attractive candidate for drug discovery programs and biochemical studies. Further research is needed to fully understand the compound's mechanism of action and its effects on cellular processes.

Synthesis Methods

The synthesis of N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are commercially available, and the reaction conditions are optimized to obtain a high yield of the final product. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the synthesis of this compound has been reported in several research articles.

Scientific Research Applications

N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide has several potential applications in scientific research. One of the primary applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its potent inhibitory activity against certain enzymes makes it an attractive candidate for drug discovery programs.
Another potential application of this compound is in biochemistry and molecular biology. It can be used as a tool to study the function of specific enzymes and their role in various biological processes. The compound's mechanism of action and its biochemical and physiological effects can be studied using various biochemical and biophysical techniques.

properties

IUPAC Name

N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c1-9-7-10(2)21-13(19-20-15(21)18-9)8-17-14(22)11-3-5-12(16)6-4-11/h3-7H,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPHYOTWCCVBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)CNC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide

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